N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 787529-06-0
VCID: VC4934405
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306
* For research use only. Not for human or veterinary use.
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 787529-06-0](/images/structure/VC4934405.png)
Description |
Structural Representation
Synthetic Pathways
Yield and PurityResearch indicates that yields can vary significantly based on reaction conditions. Typical yields range from 60% to 85% depending on the method employed.
The biological profile of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests potential applications in various therapeutic areas. Antitumor ActivityRecent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicate that it may act as an effective inhibitor of tumor growth. Mechanism of ActionThe proposed mechanism involves the inhibition of specific kinases involved in cell proliferation pathways, similar to other compounds in the pyrazolo[3,4-d]pyrimidine class.
A variety of studies have reported on the synthesis and biological evaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant area of interest within medicinal chemistry due to its unique structure and promising biological activities. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic potential.
Further studies are needed to explore:
This compound's unique properties may lead to new therapeutic agents in oncology and beyond. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 787529-06-0 | ||||||||||||||||
Product Name | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ||||||||||||||||
Molecular Formula | C14H15N5O3 | ||||||||||||||||
Molecular Weight | 301.306 | ||||||||||||||||
IUPAC Name | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ||||||||||||||||
Standard InChI | InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19) | ||||||||||||||||
Standard InChIKey | MEALRIHLPMHELM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 42226845 | ||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume